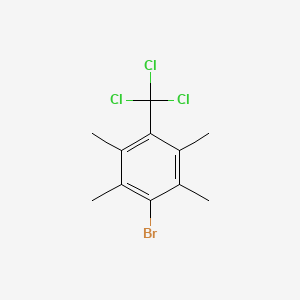
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene is an organic compound with the molecular formula C11H12BrCl3 and a molecular weight of 330.481 g/mol . This compound is characterized by the presence of bromine, chlorine, and multiple methyl groups attached to a benzene ring, making it a unique and versatile chemical in various fields of research and industry.
Preparation Methods
The synthesis of 1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene typically involves the bromination of 2,3,5,6-tetramethyl-4-(trichloromethyl)benzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product. Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene involves its interaction with molecular targets through various pathways. The bromine and trichloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and biological activity . The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
1-Bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,3,4,5-tetramethylbenzene: Lacks the trichloromethyl group, resulting in different reactivity and applications.
1-Bromo-2,3,5,6-tetramethylbenzene: Similar structure but without the trichloromethyl group, leading to variations in chemical behavior.
1-Bromo-2,3,4,5-tetrachlorobenzene: Contains additional chlorine atoms, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and methyl groups, which confer distinct reactivity and versatility in various applications .
Properties
CAS No. |
3438-34-4 |
|---|---|
Molecular Formula |
C11H12BrCl3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-bromo-2,3,5,6-tetramethyl-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C11H12BrCl3/c1-5-7(3)10(12)8(4)6(2)9(5)11(13,14)15/h1-4H3 |
InChI Key |
GMXDCDANZLPRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C(Cl)(Cl)Cl)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


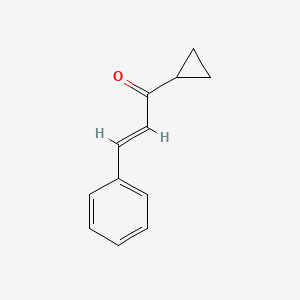
![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
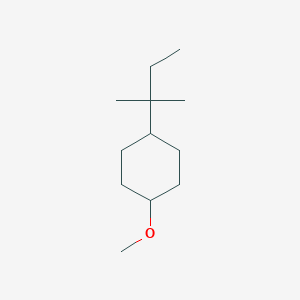
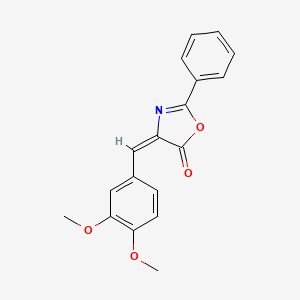
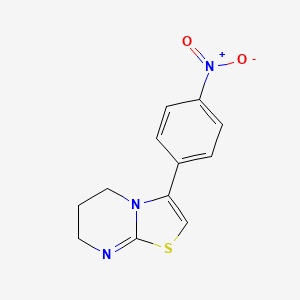
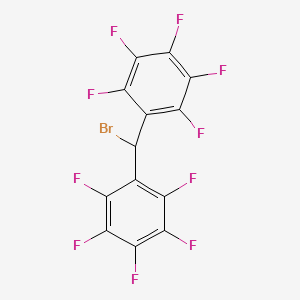
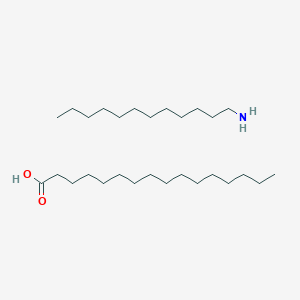

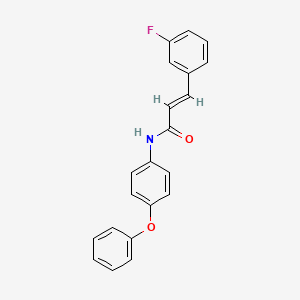




![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)
